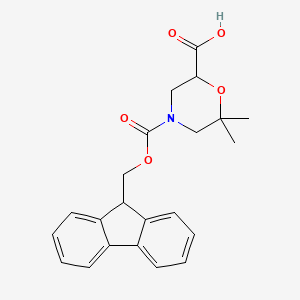

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance with the empirical formula C20H21NO5 and a molecular weight of 355.38 .

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid has a SMILES string representation of COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance . Another related compound, N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid, is also a solid and has a melting point of 172.0 to 176.0 °C .Wissenschaftliche Forschungsanwendungen

Protective Group in Chemical Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is part of the chemical structure of the compound , is widely utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This enables the Fmoc group to be conveniently removed without affecting other sensitive groups within the molecule, thus facilitating complex organic syntheses, particularly in the synthesis of peptides and oligonucleotides (C. Gioeli & J. Chattopadhyaya, 1982).

Photolabile Protecting Groups

New photolabile protecting groups based on modifications of this compound showcase improved properties over traditional ones, such as greater efficiency and sensitivity to multiphoton-induced photolysis. This makes them particularly useful for biological applications where light-sensitive activation or deactivation of molecules is required (O. Fedoryak & T. M. Dore, 2002).

Solid-Phase Synthesis Applications

The utility of this compound extends into solid-phase synthesis, where it aids in the creation of complex molecules such as N-alkylhydroxamic acids. The compound's functional groups are pivotal in attaching and releasing active molecules from solid supports, thus simplifying the synthesis and purification of target molecules (Sarah L. Mellor & W. Chan, 1997).

Fluorophore Synthesis and Studies

Research into new fluorophores involving this compound has led to the synthesis of molecules with novel fluorescence properties. These synthesized fluorophores are used in studying biological processes and as markers for various biochemical assays. Their unique fluorescence characteristics enable more accurate and sensitive detection of biological and chemical phenomena (Shipra Singh & Ramendra K. Singh, 2007).

Novel Material Synthesis

The compound's framework is also explored in the synthesis of new materials, including polymers and organic light-emitting diodes (OLEDs). These materials exhibit unique properties such as high thermal stability, solubility in common solvents, and excellent film-forming capabilities, making them suitable for advanced electronic and photonic applications (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-22(2)13-23(11-19(28-22)20(24)25)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAUFAWZFFSYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736142.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736143.png)

![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)

![methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2736148.png)

![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2736156.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2736158.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2736159.png)